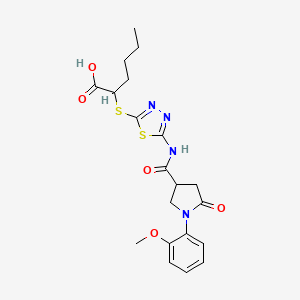

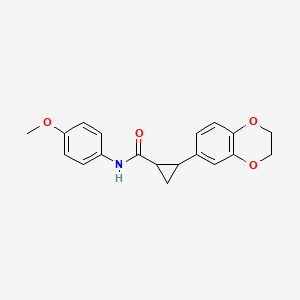

![molecular formula C16H20N4 B2690251 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine CAS No. 1016690-63-3](/img/structure/B2690251.png)

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a chemical compound . It has an empirical formula of C15H18N4 and a molecular weight of 254.33 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC1=CC=C(N=C1)N2CCN(C3=CC=CC=C3)CC2 . Physical And Chemical Properties Analysis

“this compound” is a solid compound .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

One study discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. These derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).

Pharmacological Research

Research on novel arylpiperazines identified these compounds as selective alpha 1-adrenoceptor antagonists. This study provided insights into the structure-affinity relationships, paving the way for the development of new therapeutics with potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).

Medicinal Chemistry

A study on the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure revealed a series of high-affinity dopamine receptor partial agonists. This research highlighted compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the feasibility of designing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).

Schiff Base Ligands and Complexes

New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands showed potential in anticancer activity. The study investigated the complexes' characterizations, anticancer activity, and mechanism of action against various human cancerous cell lines, demonstrating strong DNA-binding affinity and selective toxicity (Mbugua et al., 2020).

Anticonvulsant Agents

Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions with substituted aryl aldehydes/ketones explored their anticonvulsant activity. This study confirmed the chemical structures of synthesized compounds and their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Wirkmechanismus

Target of Action

The primary target of 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine is the serotonin (5-HT) reuptake system . This compound has been evaluated for its serotonin reuptake inhibitory activity, indicating that it interacts with the serotonin transporter, a key player in the regulation of serotonin signaling .

Mode of Action

This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway .

Pharmacokinetics

One promising compound in the same class was found to be stable in human liver microsomes, suggesting good metabolic stability . This stability could potentially impact the bioavailability of this compound, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on serotonin signaling. By inhibiting serotonin reuptake, this compound could enhance serotonin signaling, potentially leading to effects such as mood elevation .

Biochemische Analyse

Biochemical Properties

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has been shown to interact with serotonin (5-HT), inhibiting its reuptake . This interaction suggests that the compound may play a role in modulating neurotransmission, particularly in pathways involving serotonin .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with serotonin. By inhibiting the reuptake of serotonin, the compound can potentially influence various cellular processes that are regulated by this neurotransmitter .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its ability to inhibit serotonin reuptake . This inhibition can lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be stable in human liver microsomes, suggesting that it may have good pharmacokinetic properties .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively antagonize the depletion of serotonin in the hypothalamus induced by p-chloroamphetamine (PCA), and reduce immobility times in the rat forced swimming test (FST) . These effects were observed at specific dosages, indicating that the compound’s effects can vary with dosage .

Metabolic Pathways

Given its interaction with serotonin, it is likely that it may be involved in pathways related to neurotransmission .

Eigenschaften

IUPAC Name |

[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZWWKQZBWURDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

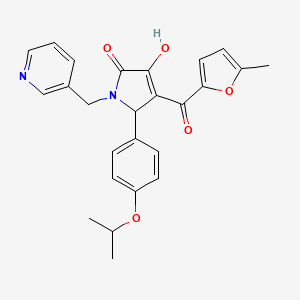

![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)

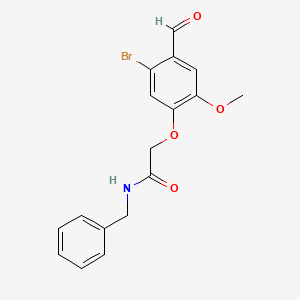

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)

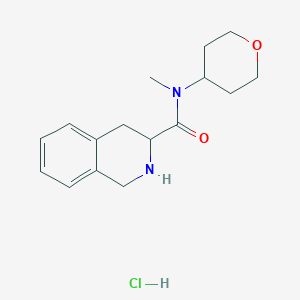

![ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2690177.png)

![N-(tert-butyl)-2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2690181.png)

![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)

![6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)

![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)

![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)